molecular formula C7H14N2O2S B1441400 n-boc-n'-methylthiourea CAS No. 887913-52-2

n-boc-n'-methylthiourea

Cat. No.: B1441400
CAS No.: 887913-52-2
M. Wt: 190.27 g/mol
InChI Key: AFLNTOSPDZMJLL-UHFFFAOYSA-N
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Description

n-boc-n'-methylthiourea is a chemical compound with the molecular formula C7H14N2O2S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

N-Boc-N’-Methylthiourea, also known as tert-butyl N-(methylcarbamothioyl)carbamate or Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester, is primarily used as a protecting group for amines in organic synthesis . The primary target of N-Boc-N’-Methylthiourea is the amine group present in various biologically active compounds .

Mode of Action

N-Boc-N’-Methylthiourea interacts with its targets by protecting amines as less reactive carbamates in organic synthesis . This protection is achieved through the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathway affected by N-Boc-N’-Methylthiourea involves the protection and deprotection of amines in organic synthesis . The Boc group is introduced to the amine group, rendering it less reactive and thus protected from unwanted reactions. When the Boc group is removed, the amine group is once again free to participate in reactions .

Result of Action

The result of N-Boc-N’-Methylthiourea’s action is the successful protection of amines during organic synthesis . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Action Environment

The action of N-Boc-N’-Methylthiourea can be influenced by various environmental factors. For instance, the efficiency of the Boc protection can be enhanced under ultrasound irradiation . Furthermore, the stability of the Boc group can be affected by the pH of the environment, with the group being resistant to basic hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-boc-n'-methylthiourea involves several steps. One common method includes the reaction of methylamine with thioxomethyl isocyanate, followed by the addition of 1,1-dimethylethyl ester. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets industry standards. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

n-boc-n'-methylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

n-boc-n'-methylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-boc-n'-methylthiourea stands out due to its specific molecular structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(methylcarbamothioyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(12)8-4/h1-4H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLNTOSPDZMJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726911
Record name tert-Butyl (methylcarbamothioyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887913-52-2
Record name tert-Butyl (methylcarbamothioyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(methylcarbamothioyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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